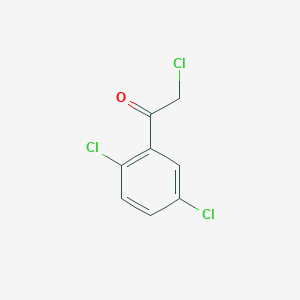

2-Chloro-1-(2,5-dichlorophenyl)ethanone

Description

Significance and Research Context of Halogenated Acetophenones

Halogenated acetophenones, particularly α-halo ketones, are a class of organic compounds of considerable importance in synthetic and medicinal chemistry. researchgate.net Their utility stems from their role as key intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, pesticides, and dyes. patsnap.com The presence of a halogen atom alpha to the carbonyl group makes them highly reactive and versatile building blocks. nih.gov

The significance of these compounds is highlighted by their application in the synthesis of various heterocyclic systems like thiazoles, pyrroles, and pyrazolines. wikipedia.orgresearchgate.netrsc.org For instance, α-halo ketones react with thioamides or thioureas to produce thiazole (B1198619) derivatives, which are scaffolds found in numerous biologically active molecules. wikipedia.orgresearchgate.net Halogenation is a strategy frequently employed in medicinal chemistry to enhance the potency of drug candidates. researchgate.net

Furthermore, α-halo ketones are precursors in several name reactions, including the Favorskii rearrangement, where they are converted to esters, and the Hantzsch pyrrole (B145914) synthesis. wikipedia.orglibretexts.org Their ability to undergo facile nucleophilic substitution at the α-carbon allows for the introduction of diverse functional groups, expanding their synthetic potential. jove.com The controlled, site-specific generation of enolates from the reduction of α-halo ketones is another valuable synthetic strategy. wikipedia.org

Structural Features of 2-Chloro-1-(2,5-dichlorophenyl)ethanone and Their Influence on Reactivity

The reactivity of this compound is fundamentally governed by its distinct structural features: the α-chloroacetyl group and the 2,5-dichlorinated phenyl ring.

The α-Chloroacetyl Group: This functional group is characterized by a chlorine atom attached to the carbon adjacent to the carbonyl group. This arrangement results in a highly electrophilic α-carbon. The strong electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the α-carbon susceptible to attack by nucleophiles. nih.gov This enhanced reactivity facilitates SN2 displacement reactions, which are significantly faster for α-halo ketones compared to corresponding alkyl halides. wikipedia.orgnih.gov However, SN1 reactions are disfavored due to the destabilization of the resulting carbocation by the adjacent carbonyl group. jove.com

The presence of the carbonyl group also renders the α-hydrogen acidic, allowing for base-mediated reactions such as enolate formation. wikipedia.org However, with α-halo ketones, the use of strongly basic nucleophiles can lead to side reactions like the Favorskii rearrangement, necessitating careful selection of reaction conditions. libretexts.orgjove.com

This combination of a reactive α-halo ketone moiety and a modified aromatic ring makes this compound a specialized and potent intermediate for synthesizing targeted molecules, particularly in the development of agrochemicals and pharmaceuticals where polychlorinated aromatic structures are common. researchgate.netacs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEVBWANBXAQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366575 | |

| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7396-79-4 | |

| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 2,5 Dichlorophenyl Ethanone

Conventional Synthetic Routes

Conventional methods for synthesizing 2-Chloro-1-(2,5-dichlorophenyl)ethanone typically follow a two-step pathway: the formation of a precursor ketone, 1-(2,5-dichlorophenyl)ethanone, followed by the chlorination of the alpha-carbon of the acetyl group.

Friedel-Crafts Acylation Approaches

The foundational step in this synthetic sequence is the Friedel-Crafts acylation, a classic method for attaching an acyl group to an aromatic ring. khanacademy.orgsemanticscholar.org In this case, 1,4-dichlorobenzene is acylated to produce 1-(2,5-dichlorophenyl)ethanone (also known as 2',5'-dichloroacetophenone).

The reaction involves treating 1,4-dichlorobenzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst. semanticscholar.org Aluminum chloride (AlCl₃) is the most commonly employed catalyst for this transformation. The catalyst activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich dichlorobenzene ring in an electrophilic aromatic substitution reaction. khanacademy.orgyoutube.com

The reaction is typically carried out in an inert solvent, such as carbon disulfide or a chlorinated hydrocarbon, to control the reaction temperature and facilitate mixing. The chloro substituents on the benzene ring are deactivating and ortho-, para-directing. Acylation of 1,4-dichlorobenzene leads to substitution at the position ortho to one of the chlorine atoms, yielding the desired 1-(2,5-dichlorophenyl)ethanone as the major product.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| 1,4-Dichlorobenzene | Acetyl Chloride | AlCl₃ | Carbon Disulfide | 1-(2,5-Dichlorophenyl)ethanone | Moderate to High |

Halogenation Strategies (e.g., Chlorination)

Once 1-(2,5-dichlorophenyl)ethanone is synthesized, the next step is the selective chlorination of the methyl group to yield the final product, this compound. This type of reaction is known as alpha-halogenation of a ketone.

A common and effective reagent for this transformation is sulfuryl chloride (SO₂Cl₂). google.com The reaction is typically performed by treating the precursor ketone with sulfuryl chloride in an inert solvent like dichloromethane or chloroform. The reaction can be initiated by heat or a radical initiator. The mechanism often proceeds via an enol or enolate intermediate, which is nucleophilic and attacks the electrophilic chlorine source. Acidic conditions can be used to promote the formation of the enol, facilitating the halogenation.

Other chlorinating agents, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), can also be used, though reaction conditions must be carefully controlled to prevent over-halogenation or unwanted side reactions on the aromatic ring.

| Reactant | Chlorinating Agent | Solvent | Product | Key Features |

| 1-(2,5-Dichlorophenyl)ethanone | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | This compound | Good selectivity for mono-chlorination. |

| 1-(2,5-Dichlorophenyl)ethanone | Chlorine (Cl₂) | Acetic Acid | This compound | Requires careful control to avoid multiple additions. |

Advanced and Green Synthesis Techniques

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These "green" techniques aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. rasayanjournal.co.inanton-paar.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.govresearchgate.net

| Synthetic Step | Heating Method | Typical Reaction Time | Advantages |

| α-Chlorination | Conventional Reflux | Several hours | Standard laboratory procedure |

| α-Chlorination | Microwave Irradiation | 5-30 minutes | Reduced reaction time, higher yields, fewer byproducts. nih.gov |

Phase Transfer Catalysis in Synthetic Pathways

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org This methodology can eliminate the need for expensive, anhydrous, or hazardous solvents and can increase reaction rates. crdeepjournal.org

In the synthesis of this compound, PTC can be applied to the alpha-chlorination step. The ketone substrate, 1-(2,5-dichlorophenyl)ethanone, would be dissolved in a non-polar organic solvent. The chlorinating agent, such as sodium hypochlorite (an inexpensive and readily available source of electrophilic chlorine), would be in an aqueous phase along with a base.

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the reactive anion (hypochlorite) from the aqueous phase into the organic phase. beilstein-journals.org In the organic phase, the hypochlorite can then react with the enolate of the ketone (formed by the action of the base) to produce the alpha-chlorinated product. This method provides a greener alternative by allowing the use of aqueous-based reagents and often milder reaction conditions. The use of PTC has been documented for various alpha-functionalizations of ketones, highlighting its applicability in this context. beilstein-journals.orgacs.orgnih.gov

| Component | Phase | Function |

| 1-(2,5-Dichlorophenyl)ethanone | Organic | Substrate |

| Sodium Hypochlorite / Base | Aqueous | Chlorinating Agent / Enolate Formation |

| Quaternary Ammonium Salt | Both | Catalyst (Transfers anion to organic phase) |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 2,5 Dichlorophenyl Ethanone

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom attached to the carbon adjacent to the carbonyl group in 2-Chloro-1-(2,5-dichlorophenyl)ethanone is a leaving group, making this carbon atom susceptible to nucleophilic attack. This type of reaction, a nucleophilic substitution, can proceed through different mechanisms, primarily the S(_N)1 and S(_N)2 pathways. The specific mechanism is influenced by the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.

In the context of α-halo ketones, the S(_N)2 mechanism is generally favored. This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bond to the leaving group (in this case, the chloride ion) is breaking. The presence of the adjacent carbonyl group can influence the rate of this reaction.

While specific studies on this compound are limited, its reactivity can be inferred from the behavior of similar α-chloroacetophenones. These compounds are known to react with a variety of nucleophiles. For instance, sulfur nucleophiles, which are generally considered strong nucleophiles, readily displace the chloride to form new carbon-sulfur bonds. This reactivity is fundamental in the synthesis of various heterocyclic compounds.

A key example of this is the Hantzsch thiazole (B1198619) synthesis, a well-established method for preparing thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, it would react with a thioamide where the sulfur atom acts as the nucleophile, attacking the chloromethyl carbon and displacing the chloride ion. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring.

The general mechanism for the initial nucleophilic substitution step can be represented as follows:

Reaction Scheme: Nucleophilic Substitution by a Thioamide

O O

// //

Ar-C-CH2-Cl + H2N-CS-R' -> Ar-C-CH2-S-C(=NH)-R' + HCl

Where Ar = 2,5-dichlorophenyl

This initial substitution is a critical step in the formation of various heterocyclic structures.

Carbonyl Group Transformations (e.g., Addition and Condensation Reactions)

The carbonyl group in this compound is a primary site for chemical transformations, including nucleophilic addition and condensation reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond.

Nucleophilic Addition:

Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. A common example of this is the reduction of the ketone to an alcohol. Reducing agents like sodium borohydride (B1222165) (NaBH₄) can provide a hydride ion (H⁻) which acts as a nucleophile. The hydride attacks the carbonyl carbon, and upon workup with a proton source, a secondary alcohol is formed. For this compound, this would result in the formation of 2-chloro-1-(2,5-dichlorophenyl)ethanol.

Reaction Scheme: Reduction of the Carbonyl Group

Where Ar = 2,5-dichlorophenyl

The efficiency and stereoselectivity of such reductions can be influenced by the specific reducing agent and reaction conditions.

Condensation Reactions:

Condensation reactions involve the reaction of the carbonyl group with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule. For example, primary amines can react with this compound to form imines. This reaction is often catalyzed by acid.

These transformations of the carbonyl group are essential in synthetic organic chemistry for building more complex molecular architectures.

Influence of Aromatic Substituents on Electronic Properties and Reactivity

The electron-withdrawing nature of the chloro substituents deactivates the aromatic ring towards electrophilic substitution. More importantly for the reactivity of the side chain, it increases the electrophilicity of the carbonyl carbon. By withdrawing electron density, the chlorine atoms make the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles. This would be expected to increase the rate of both nucleophilic addition to the carbonyl group and nucleophilic substitution at the α-carbon compared to an unsubstituted acetophenone (B1666503).

The position of the substituents also plays a role. The chlorine at the 2-position (ortho) can also exert a steric effect, potentially hindering the approach of bulky nucleophiles to the carbonyl group. The chlorine at the 5-position (meta to the acetyl group) primarily exerts its electronic influence.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not widely reported in the literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactions.

Reaction Kinetics:

For nucleophilic substitution reactions at the α-carbon, if the reaction proceeds via an S(_N)2 mechanism, the rate law would be second order, depending on the concentrations of both the α-chloro ketone and the nucleophile.

Rate = k[Ar-CO-CH₂Cl][Nucleophile]

The rate of this reaction would be influenced by the strength of the nucleophile, the polarity of the solvent, and the electronic effects of the dichlorophenyl group as discussed previously. The electron-withdrawing chlorine atoms on the phenyl ring are expected to increase the rate constant (k) for nucleophilic attack.

For nucleophilic addition to the carbonyl group, the kinetics can be more complex, especially if the reaction is reversible or involves multiple steps, such as in acid-catalyzed imine formation.

Thermodynamic Studies:

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide insight into the feasibility and spontaneity of a reaction. For the nucleophilic substitution of the chloro group, the reaction is typically exothermic (negative ΔH) as a weaker C-Cl bond is replaced by a stronger bond (e.g., C-S or C-N).

For the reduction of the carbonyl group, the transformation of a C=O double bond to a C-O single bond and an O-H single bond is generally an energetically favorable process.

While specific experimental values for this compound are not available, studies on similar compounds like p-chloroacetophenone have been conducted to determine thermodynamic parameters for processes like enolization. researchgate.net For the enolization of p-chloroacetophenone, thermodynamic parameters have been reported, providing an example of the type of data that can be obtained from such studies. researchgate.net

Applications of 2 Chloro 1 2,5 Dichlorophenyl Ethanone As a Key Synthetic Intermediate

General Utility in Organic Synthesis

The general utility of 2-Chloro-1-(2,5-dichlorophenyl)ethanone in organic synthesis stems from its nature as an α-haloketone. This functional group arrangement facilitates a range of chemical transformations. The carbonyl group can undergo typical reactions such as reduction to an alcohol or reactions with nucleophiles at the carbonyl carbon. The adjacent carbon atom, activated by both the carbonyl group and the chlorine atom, is susceptible to nucleophilic substitution, making it a key building block for forming new carbon-carbon and carbon-heteroatom bonds.

The presence of the 2,5-dichlorophenyl group also influences the reactivity of the molecule and is often a desired structural motif in the final target compounds, particularly in the development of agrochemicals and pharmaceuticals. The specific substitution pattern on the aromatic ring can be crucial for the biological activity of the synthesized molecules.

Precursor for Heterocyclic Compound Synthesis

A significant application of this compound is its use as a precursor for the synthesis of various heterocyclic compounds. The α-haloketone moiety is a classic synthon for building five-membered heterocyclic rings containing nitrogen and sulfur atoms.

Formation of Imidazole and Pyrazole Ring Systems

While specific literature on the use of this compound for imidazole and pyrazole synthesis is limited, the general reactivity of α-haloketones is well-established in this context. Imidazoles can be synthesized through the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. A variation of this involves the reaction of an α-haloketone with a formamide, followed by cyclization.

Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine derivatives. nih.gov Although this compound is not a 1,3-dicarbonyl compound itself, it can be converted into one or used in multi-component reactions that lead to pyrazole formation. nih.govmdpi.com For instance, reaction with a suitable carbon nucleophile could introduce the second carbonyl group, which can then undergo cyclization with hydrazine. nih.gov

| Heterocycle | General Reagents | Reaction Type |

|---|---|---|

| Imidazole | Formamide, Ammonia/Aldehyde | Condensation/Cyclization |

| Pyrazole | Hydrazine derivatives | Condensation/Cyclization |

Thiazole (B1198619) Derivatives Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which involves the reaction of an α-haloketone with a thioamide. ijsrst.combepls.comresearchgate.net In this reaction, this compound would serve as the α-haloketone component. The reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

This methodology is highly versatile, allowing for the synthesis of a wide range of substituted thiazoles by varying the thioamide reactant. nih.govnih.gov The resulting 2-amino or 2-substituted thiazoles are important scaffolds in medicinal chemistry. ijsrst.comresearchgate.net

| Reactant | Product Type | Key Reaction |

|---|---|---|

| Thioamide | 2,4-Disubstituted Thiazole | Hantzsch Thiazole Synthesis |

| Thiourea | 2-Amino-4-(2,5-dichlorophenyl)thiazole | Hantzsch Thiazole Synthesis |

Intermediate in Pharmaceutical Compound Development

The structural motifs derived from this compound are of significant interest in the development of new pharmaceutical agents. Its ability to serve as a precursor to chiral molecules and to introduce nitrogen-containing functional groups makes it a valuable building block.

Synthesis of Chiral Alcohol Derivatives

The asymmetric reduction of the ketone functionality in α-haloketones like this compound provides access to enantiomerically enriched or pure chiral halohydrins. nih.gov These chiral alcohols are important intermediates in the synthesis of various pharmaceuticals. nih.gov Biocatalytic reductions using enzymes such as alcohol dehydrogenases (ADHs) are often employed to achieve high enantioselectivity. nih.gov

The resulting chiral 2-chloro-1-(2,5-dichlorophenyl)ethanol can then be used in subsequent stereospecific reactions, where the stereochemistry of the alcohol directs the formation of other chiral centers or is a key feature for the biological activity of the final drug molecule.

| Reaction Type | Catalyst/Reagent | Product | Significance |

|---|---|---|---|

| Asymmetric Reduction | Chiral Reducing Agents, Enzymes (e.g., ADHs) | Enantiomerically enriched 2-chloro-1-(2,5-dichlorophenyl)ethanol | Key chiral building block for pharmaceuticals |

Synthesis of Nitrogen-Containing Derivatives (e.g., Acetamides)

The chlorine atom in this compound is a good leaving group, allowing for nucleophilic substitution reactions with various amines to introduce nitrogen-containing functionalities. researchgate.net Reaction with primary or secondary amines leads to the formation of α-aminoketones, which are themselves important intermediates.

Furthermore, this compound can be used to synthesize N-substituted acetamides. For instance, reaction with an amine followed by further transformations can lead to the formation of an acetamide moiety attached to the 2,5-dichlorophenyl group. N-aryl chloroacetamides are known to be synthesized from the reaction of chloroacetyl chloride with anilines. ijpsr.info While not a direct reaction of this compound itself to form an acetamide, its structural components are relevant to this class of compounds which have shown biological activity. ijpsr.info

| Reactant | Product Type | Reaction Type |

|---|---|---|

| Primary/Secondary Amine | α-Aminoketone | Nucleophilic Substitution |

| Ammonia followed by acylation | N-(1-(2,5-dichlorophenyl)-2-oxoethyl)acetamide | Nucleophilic Substitution and Acylation |

Role of this compound in Agrochemical Synthesis Remains Undocumented in Publicly Available Research

Extensive searches of scientific literature and patent databases have revealed no specific instances of this compound being utilized as a key synthetic intermediate in the production of named agrochemicals. While the broader class of chloroacetophenones serves as versatile building blocks in organic synthesis, including for agrochemical applications, the particular isomeric form of 2,5-dichloro substitution does not appear in publicly accessible research or patents related to the synthesis of fungicides, herbicides, or other crop protection agents.

In contrast, other isomers of dichlorinated chloroacetophenones have been documented as crucial precursors for well-known agrochemicals. For instance, the 2,4-dichloro isomer, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is a recognized intermediate in the synthesis of the antifungal agent luliconazole. Similarly, related compounds such as 2-Chloro-1-(1-chlorocyclopropyl)ethanone are pivotal in the production of the fungicide prothioconazole.

The absence of specific data for the 2,5-dichloro isomer suggests that its application in the agrochemical industry may be limited, not disclosed in the public domain, or potentially non-existent. Research and development in the agrochemical sector is a competitive field, and it is possible that proprietary synthetic pathways involving this compound are not publicly reported. However, based on the available scientific and patent literature, there is no evidence to support the role of this compound as a key intermediate in the synthesis of current or developmental agrochemicals.

Further investigation into proprietary or specialized chemical databases beyond the public domain would be necessary to definitively ascertain any potential role of this specific compound in agrochemical synthesis. Without such information, any discussion on its applications in this sector would be speculative.

Synthesis and Exploration of Derivatives of 2 Chloro 1 2,5 Dichlorophenyl Ethanone

Synthesis of Chiral Alcohol Derivatives

The production of enantiomerically pure (S)-2-Chloro-1-(2,5-dichlorophenyl)ethanol and its (R)-enantiomer from the prochiral ketone 2-Chloro-1-(2,5-dichlorophenyl)ethanone is a significant area of research. nih.gov The primary routes to these chiral alcohols involve stereoselective reduction methodologies, with biocatalysis being a particularly prominent and effective approach.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature. The asymmetric reduction of this compound to its corresponding chiral alcohols is effectively achieved using various biocatalysts, including isolated enzymes and whole-cell systems.

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols. The stereoselectivity of these enzymes can be enhanced or even inverted through protein engineering techniques such as site-directed mutagenesis and directed evolution. For the analogous compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, an alcohol dehydrogenase from Lactobacillus kefir (LkADH) was engineered through iterative saturation mutagenesis of the active pocket. This resulted in a mutant enzyme with significantly increased stereoselectivity (from 87% ee for the S-enantiomer to 99% ee for the R-enantiomer) and enhanced activity. researchgate.net Similar enzyme engineering strategies can be applied to develop highly stereoselective ketoreductases for the synthesis of specific enantiomers of 2-Chloro-1-(2,5-dichlorophenyl)ethanol.

Table 1: Representative Improvement of Ketoreductase Activity through Enzyme Engineering for a Substrate Analogue

| Enzyme Variant | Key Mutations | Stereoselectivity (ee) | Relative Activity (%) |

| Wild Type | - | 87% (S) | 100 |

| Mutant D18 | Y190C/V196L/M206H/D150H | >99% (R) | 250 |

This table illustrates the potential for enzyme engineering based on data from a closely related substrate.

The use of whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the obviation of enzyme purification and the inherent presence of cofactor regeneration systems. Various microorganisms have been demonstrated to be effective in the asymmetric reduction of chloroacetophenone derivatives. For instance, strains of Acinetobacter sp. and Cyberlindnera saturnus have been successfully employed for the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity. researchgate.net Recombinant Escherichia coli expressing a ketoreductase from Lactobacillus kefiri has also been utilized for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. acs.org These whole-cell systems can be applied to the stereoselective reduction of this compound.

Table 2: Examples of Whole-Cell Biocatalysts for the Reduction of an Analogous Chloroacetophenone

| Microbial Strain | Product Enantiomer | Enantiomeric Excess (ee) | Yield (%) |

| Acinetobacter sp. ZJPH1806 | (R) | >99.9% | 83.2 |

| Cyberlindnera saturnus ZJPH1807 | (R) | >99% | - |

| Recombinant E. coli (expressing LK08) | (S) | >99% | >99 (conversion) |

This data is for the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone and is representative of the potential for whole-cell biocatalysis.

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis to achieve efficient and selective transformations. An example of such a strategy for a related compound involves an initial chiral reduction using a borane (B79455) complex with a chiral diphenylprolinol catalyst, followed by enzymatic resolution to enhance the enantiomeric purity of the final product. google.com This approach can be adapted for the synthesis of enantiomerically enriched 2-Chloro-1-(2,5-dichlorophenyl)ethanol. Another chemoenzymatic process involves the biocatalytic reduction of the ketone, followed by chemical steps to synthesize a final active pharmaceutical ingredient. acs.org

The efficiency of biocatalytic reductions is highly dependent on various reaction parameters. Optimization of these parameters is crucial for achieving high yields and stereoselectivities.

pH and Temperature: The activity and stability of enzymes are pH and temperature-dependent. For the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using Acinetobacter sp., the optimal temperature was found to be 40°C. researchgate.net

Coenzyme Regeneration: Ketoreductases require a nicotinamide (B372718) cofactor (NADH or NADPH) for their activity. The high cost of these cofactors necessitates an in-situ regeneration system. A common approach is to use a co-substrate such as isopropanol (B130326) or glucose, coupled with a corresponding dehydrogenase (e.g., glucose dehydrogenase), to regenerate the cofactor. nih.gov

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral alcohols. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. While the primary focus is often on the direct asymmetric synthesis of a single enantiomer, kinetic resolution can be employed to enhance the enantiomeric purity of a product that has been synthesized with moderate stereoselectivity. For chiral alcohols, lipase-catalyzed acylation is a common method for kinetic resolution. One enantiomer is selectively acylated, allowing for the separation of the acylated alcohol from the unreacted enantiomer.

Biocatalytic Reduction Methodologies

Synthesis of Other Functionalized Derivatives

The modification of the core this compound structure opens avenues to new chemical entities with potentially unique properties. The following sections detail synthetic approaches to various analogs.

The introduction of hydroxyl groups onto the phenyl ring of chloroacetophenone derivatives can significantly impact their chemical and physical properties, including solubility and intermolecular interactions. While direct hydroxylation of this compound is complex, the synthesis of analogous hydroxy-substituted chloroethanones provides insight into the preparation and structure of this class of compounds.

One documented example is the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone. researchgate.net The structure of this α-haloketone is notably planar. researchgate.net In its crystalline state, it forms inversion-symmetric dimers through strong intermolecular O—H⋯O hydrogen bonds, a feature that dictates its supramolecular assembly. researchgate.net This hydrogen bonding capability is a direct consequence of the introduced hydroxyl group.

The synthesis of dihydroxy analogs, such as 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone, has also been reported in the chemical literature. bldpharm.com These compounds are typically prepared through methods like the Friedel-Crafts acylation of the corresponding dihydroxybenzene (hydroquinone in this case) with chloroacetyl chloride.

| Compound Name | Molecular Formula | General Synthetic Approach | Key Structural Feature |

|---|---|---|---|

| 2-chloro-1-(3-hydroxyphenyl)ethanone | C₈H₇ClO₂ | Friedel-Crafts acylation of a protected phenol | Forms hydrogen-bonded dimers in solid state. researchgate.net |

| 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone | C₈H₇ClO₃ | Friedel-Crafts acylation of hydroquinone | Contains two hydroxyl groups for potential hydrogen bonding. |

| 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | C₈H₇ClO₃ | Friedel-Crafts acylation of resorcinol | Two hydroxyl groups available for further functionalization. |

Modification of the halogen on the ethanone (B97240) moiety is a straightforward structural change that can alter the compound's reactivity. The bromo-analog of the title compound, 2-Bromo-1-(2,5-dichlorophenyl)ethanone, is a known reagent used in the preparation of various heterocyclic derivatives, such as aminoarylthiazoles and imidazo[1,2-a]pyridines. chemicalbook.com

The synthesis of such brominated derivatives is often achieved by the direct bromination of the corresponding acetophenone (B1666503). For instance, the synthesis of 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone involves reacting 1-(3,5-dichlorophenyl)ethanone with bromine in a solvent like acetic acid at room temperature. chemicalbook.com The reaction proceeds for several hours, after which the solvent is removed to yield the product. chemicalbook.com This method represents a general and effective way to produce α-bromo ketones from their ketone precursors.

| Compound Name | Molecular Formula | Halogen on Ethanone | Synthetic Precursor | Typical Reagent for Halogenation |

|---|---|---|---|---|

| This compound | C₈H₅Cl₃O | Chlorine | 1-(2,5-dichlorophenyl)ethanone | Sulfuryl chloride or Chlorine gas |

| 2-Bromo-1-(2,5-dichlorophenyl)ethanone | C₈H₅BrCl₂O | Bromine | 1-(2,5-dichlorophenyl)ethanone | Bromine in acetic acid. chemicalbook.com |

| 2-Bromo-1-(3,5-dichlorophenyl)ethanone | C₈H₅BrCl₂O | Bromine | 1-(3,5-dichlorophenyl)ethanone | Bromine in acetic acid. chemicalbook.com |

Trifluoroethanone derivatives are of significant interest in medicinal and agricultural chemistry. The synthesis of dichlorophenyl trifluoroethanones often involves different strategies than a simple substitution on a pre-existing chloroethanone. Patent literature describes processes for preparing compounds like 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. google.com One such method starts with a substituted bromo-benzene, which is converted into an organometallic reagent (e.g., a Grignard reagent) and then reacted with a trifluoroacetic acid derivative. google.comgoogle.com

Another patented route to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone involves a multi-step process starting from a simpler phenyl derivative. google.com This pathway can include nitration, followed by chlorination reactions to build the desired substitution pattern on the aromatic ring before the trifluoroacetyl group is introduced. google.com For example, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) can be prepared from 5-bromo-1,2,3-trichloro-benzene as a starting material. google.com

| Target Compound | Molecular Formula | Key Starting Material Example | General Synthetic Strategy |

|---|---|---|---|

| 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | C₈H₂Cl₂F₄O | 5-bromo-1,3-dichloro-2-fluoro-benzene | Formation of an organometallic reagent followed by reaction with a trifluoroacetyl source. google.com |

| 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | C₈H₂Cl₃F₃O | 5-bromo-1,2,3-trichloro-benzene | Reaction of the corresponding Grignard reagent with a trifluoroacetic acid derivative. google.com |

The synthesis of novel urea (B33335) derivatives from this compound is a plausible objective, leveraging the reactivity of the α-chloro group. While specific examples starting from this exact ketone are not prevalent in the searched literature, a general and chemically sound synthetic pathway can be proposed based on established methods for urea formation. nih.gov

The most common methodologies for creating urea derivatives involve the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent, such as N,N'-Carbonyldiimidazole (CDI). nih.gov Therefore, a preliminary step is required to introduce an amino group into the starting ketone.

A proposed two-step synthesis would be:

Amination: The chloro group of this compound can be displaced by an amine via nucleophilic substitution. Using a diamine, such as ethylenediamine, in excess would lead to a mono-aminated product, introducing a primary amino group available for the next step.

Urea Formation: The resulting amino-ketone can then be reacted with a suitable reagent to form the urea linkage. For example, reaction with a chosen isocyanate (R-N=C=O) would yield an unsymmetrical urea. Alternatively, using a safer phosgene substitute like CDI would first form an imidazole-carboxamide intermediate, which would then react with another amine to produce the final urea derivative. nih.gov

| Step | Reaction Type | Description | Key Reagents |

|---|---|---|---|

| 1 | Nucleophilic Substitution (Amination) | Introduction of an amino functionality by displacing the chloride. | An amine or diamine (e.g., ethylenediamine) |

| 2 | Urea Formation | Reaction of the newly introduced amino group to form the urea moiety. | An isocyanate (R-NCO) or a phosgene equivalent (e.g., CDI) followed by another amine. nih.gov |

Advanced Characterization and Spectroscopic Analysis Methodologies for 2 Chloro 1 2,5 Dichlorophenyl Ethanone and Its Derivatives

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for determining the purity of 2-Chloro-1-(2,5-dichlorophenyl)ethanone and for separating it from its isomers and reaction by-products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is a powerful tool for separating volatile compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. For chloroacetophenones, a non-polar or medium-polarity column is typically used. The retention time is a key parameter for identification, though it can be similar for closely related isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally labile derivatives. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile or methanol), is a common approach. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. Isomeric separation can often be achieved by optimizing the mobile phase composition and gradient.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Stationary Phase | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms) | Reversed-phase C18 or C8 column |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Gradient or isocratic mixture of polar solvents (e.g., Acetonitrile/Water, Methanol/Water) |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | UV-Vis Detector, Diode Array Detector (DAD) |

| Application | Purity assessment, separation of volatile isomers and by-products | Purity determination, separation of less volatile or thermally sensitive derivatives and isomers |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Product Detection

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula of the synthesized compound and identifying unknown products.

The molecular formula of this compound is C₈H₅Cl₃O. The presence of three chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature serves as a valuable confirmation of the number of chlorine atoms in the molecule.

Electron ionization (EI) is a common ionization technique for this type of compound. The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this compound would likely involve the loss of a chloromethyl radical (•CH₂Cl) and the formation of a dichlorobenzoyl cation.

| Ion | Calculated m/z (for most abundant isotopes) | Description |

|---|---|---|

| [M]⁺ | 221.9405 | Molecular ion |

| [M-CH₂Cl]⁺ | 172.9612 | Loss of the chloromethyl group |

| [M-Cl]⁺ | 186.9696 | Loss of a chlorine atom from the phenyl ring |

| [C₆H₃Cl₂]⁺ | 144.9690 | Dichlorophenyl fragment |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1680-1700 cm⁻¹ for aromatic ketones. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of electron-withdrawing chlorine atoms is expected to shift this absorption to a slightly higher wavenumber.

Other significant absorptions include the C-Cl stretching vibrations, which appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-Cl Stretch | 800 - 600 | Strong to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. The three aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the carbonyl group and the chlorine substituents. The specific splitting pattern will depend on the coupling constants between the adjacent protons. The methylene protons of the -CH₂Cl group will appear as a singlet further upfield, typically in the range of 4.5-5.0 ppm, due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon is the most deshielded and will appear at a chemical shift greater than 190 ppm. The aromatic carbons will resonate in the region of 120-140 ppm, with the carbons directly attached to chlorine atoms showing characteristic shifts. The methylene carbon of the -CH₂Cl group will appear at a chemical shift in the range of 45-55 ppm.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic protons |

| ¹H | 4.5 - 5.0 | Singlet | -CH₂Cl |

| ¹³C | > 190 | Singlet | C=O |

| ¹³C | 120 - 140 | Multiple singlets | Aromatic carbons |

| ¹³C | 45 - 55 | Singlet | -CH₂Cl |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for differentiating between regioisomers.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other. In the case of this compound, the COSY spectrum would display cross-peaks between the coupled aromatic protons, helping to elucidate their connectivity and substitution pattern on the phenyl ring. The methylene protons, being a singlet, would not show any cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. This is invaluable for assigning the carbon signals. For instance, the HSQC spectrum would show a cross-peak connecting the singlet at ~4.7 ppm in the ¹H spectrum to the carbon signal at ~50 ppm in the ¹³C spectrum, confirming the assignment of the -CH₂Cl group. Similarly, correlations between the aromatic protons and their corresponding carbons would be observed.

| 2D NMR Experiment | Correlated Nuclei | Information Obtained |

|---|---|---|

| COSY | ¹H - ¹H | Shows coupling between adjacent protons, aiding in the assignment of the aromatic proton spin system. |

| HSQC | ¹H - ¹³C (one-bond) | Correlates each proton with its directly attached carbon, confirming C-H connectivity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the π-system of the aromatic ring and the carbonyl group. These are expected to appear at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is of lower intensity and appears at a longer wavelength. The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the aromatic ring.

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| **π → π*** | 240 - 280 | High |

| **n → π*** | 300 - 340 | Low |

X-ray Crystallography for Unambiguous Structure Determination

For a compound like this compound, a single-crystal X-ray diffraction study would yield invaluable information. It would definitively confirm the connectivity of the atoms, the planarity of the dichlorophenyl ring, and the torsion angles associated with the chloroacetyl group relative to the aromatic ring. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding (Cl···Cl or Cl···O interactions) or π-stacking between the aromatic rings, which govern the solid-state properties of the material.

While specific data for the title compound is not available, the crystallographic analysis of related chloro-substituted aromatic ketones provides a framework for understanding the expected structural features. For instance, studies on similar compounds often reveal a monoclinic or orthorhombic crystal system. The precise bond lengths and angles within the dichlorophenyl ring would be expected to show slight deviations from ideal values due to the electronic effects of the chlorine substituents and the acetyl group.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study. It is important to note that this data is for illustrative purposes only and does not represent experimentally determined values for this specific compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C8H5Cl3O |

| Formula Weight | 223.49 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 11.789(5) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (Å3) | 970.4(6) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.528 |

Computational Chemistry and Modeling Studies of 2 Chloro 1 2,5 Dichlorophenyl Ethanone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2-Chloro-1-(2,5-dichlorophenyl)ethanone, DFT applications are pivotal in predicting its reactivity and spectroscopic characteristics.

Reactivity Prediction of Functional Groups (e.g., Chloroacetyl)

The reactivity of this compound is largely dictated by its functional groups: the dichlorinated phenyl ring and the chloroacetyl group. The chloroacetyl group is of particular interest due to the presence of a reactive C-Cl bond and an electrophilic carbonyl carbon.

Computational studies on similar aromatic ketones highlight the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. The presence of three chlorine atoms, which are electron-withdrawing, is expected to further enhance the electrophilicity of the carbonyl carbon in this compound. DFT calculations can quantify this effect by mapping the electrostatic potential (ESP) to identify electron-rich and electron-deficient regions of the molecule.

Furthermore, the chloroacetyl moiety is a known reactive handle in organic synthesis. DFT can be employed to calculate the bond dissociation energy of the C-Cl bond, providing a quantitative measure of its lability and susceptibility to nucleophilic substitution reactions. Analysis of the LUMO (Lowest Unoccupied Molecular Orbital) distribution can also pinpoint the most likely sites for nucleophilic attack. For instance, in related chloroacetophenone derivatives, the LUMO is often localized on the chloroacetyl group, indicating its role as the primary electrophilic center.

Prediction of Spectroscopic Parameters

For the closely related compound, 2',5'-dichloroacetophenone (B105169), experimental IR spectra show characteristic peaks for the carbonyl (C=O) stretching and aromatic C-C stretching vibrations. DFT calculations on analogous molecules have demonstrated high accuracy in predicting these vibrational frequencies. For this compound, DFT would be expected to predict a strong absorption band for the C=O stretch, likely in the range of 1700-1730 cm⁻¹, and a series of bands corresponding to the aromatic ring vibrations.

Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts. For the parent compound, 2',5'-dichloroacetophenone, the proton NMR spectrum shows signals corresponding to the aromatic protons and the methyl protons. For this compound, DFT would predict the chemical shifts for the protons on the dichlorophenyl ring and the methylene (B1212753) protons of the chloroacetyl group. The electron-withdrawing nature of the chlorine atoms would influence the chemical shifts of the aromatic protons, leading to a downfield shift compared to unsubstituted acetophenone (B1666503).

Interactive Table: Predicted Spectroscopic Data for Analogous Compounds

| Compound | Method | Predicted Parameter | Predicted Value | Experimental Value |

| 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone | DFT/B3LYP/cc-pVDZ | C=O Stretch (IR) | ~1720 cm⁻¹ | Not Available |

| 2',5'-Dichloroacetophenone | - | C=O Stretch (IR) | - | ~1690 cm⁻¹ |

| 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone | DFT/B3LYP/cc-pVDZ | ¹³C NMR (C=O) | 211.06 ppm | 203.90 ppm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with other molecules, such as enzymes.

Substrate Binding Energy Analysis

While specific studies on the substrate binding energy of this compound are not available, MD simulations of similar halogenated compounds interacting with biological targets can provide a framework for understanding these interactions. The binding energy is a critical parameter that quantifies the strength of the interaction between a ligand and its receptor.

MD simulations can be used to calculate the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations take into account both the enthalpic and entropic contributions to binding. For a molecule like this compound, key interactions contributing to the binding energy would likely involve hydrophobic interactions between the dichlorophenyl ring and nonpolar residues in a binding pocket, as well as potential halogen bonding involving the chlorine atoms.

Enzyme-Substrate Docking Simulations for Catalytic Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations can be used to explore its potential to interact with and inhibit enzymes. Chloroacetophenone derivatives are known to act as irreversible inhibitors of some enzymes by alkylating active site residues.

Potential enzyme targets for this compound could include various hydrolases and transferases where a nucleophilic residue in the active site can attack the electrophilic chloroacetyl group. Docking studies of other acetophenone derivatives have successfully predicted their binding modes and identified key interactions within the enzyme's active site. For example, docking of acetophenone-1,2,3-triazoles into the active site of the InhA enzyme revealed binding energies in the range of -8 to -9 kcal/mol.

A hypothetical docking study of this compound into an enzyme active site would likely show the dichlorophenyl group occupying a hydrophobic pocket, while the chloroacetyl group is positioned near a nucleophilic residue such as cysteine, serine, or histidine. The docking score, reported in kcal/mol, would provide an estimate of the binding affinity.

Interactive Table: Example Docking Data for Related Compounds

| Ligand | Enzyme Target | Docking Score (kcal/mol) | Key Interactions |

| Acetophenone-1,2,3-triazole derivative | InhA | -8.97 | Hydrophobic interactions, hydrogen bonding |

| Halogenated Chalcone | Acetylcholinesterase | - | Halogen bonding, π-π stacking |

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity and spectroscopic properties. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

For aromatic ketones, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In the case of this compound, the presence of the electron-withdrawing chlorine atoms is expected to lower the energies of both the HOMO and LUMO. However, the effect on the LUMO is generally more pronounced, leading to a smaller HOMO-LUMO gap compared to unsubstituted acetophenone. This reduction in the energy gap would suggest that this compound is more reactive and more easily reduced than its non-halogenated counterpart.

Computational studies on 2',5'-dichloroacetophenone can provide a reasonable approximation of the molecular orbital properties. DFT calculations on this molecule would reveal the spatial distribution of the HOMO and LUMO, highlighting the regions of the molecule most involved in electron donation and acceptance, respectively. The HOMO would likely be delocalized over the dichlorophenyl ring, while the LUMO would be concentrated on the acetophenone moiety, particularly the carbonyl group. The addition of the chloro group on the acetyl side chain in the target molecule would further lower the LUMO energy and likely increase its localization on the chloroacetyl group, enhancing its electrophilic character.

Interactive Table: Calculated Molecular Orbital Properties of an Analogous Compound (Hypothetical Data)

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2',5'-Dichloroacetophenone | DFT/B3LYP/6-31G(d) | -7.2 | -2.5 | 4.7 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is likely to be localized on the dichlorophenyl ring and the oxygen atom of the carbonyl group, which are electron-rich regions. Conversely, the LUMO is expected to be centered on the carbonyl carbon and the carbon atom bonded to the chlorine in the ethanone (B97240) moiety, which are electrophilic sites.

A hypothetical FMO analysis of this compound, likely performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), would yield specific energy values for the HOMO and LUMO, and consequently, the energy gap. For instance, in a study on a related compound, 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the HOMO-LUMO energy gap was calculated to be a key indicator of its electronic properties. nist.gov While the exact values for our target molecule would differ, the principle remains the same. The analysis would also generate visualizations of the HOMO and LUMO electron density distributions, providing a clear picture of the reactive sites.

| Parameter | Expected Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.7 eV | Chemical stability and reactivity |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual calculated values would require a specific computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The chlorine atoms on the phenyl ring would also contribute to regions of negative potential. Conversely, the carbonyl carbon and the hydrogen atoms would exhibit positive electrostatic potential.

In a DFT study of a similar molecule, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, the MEP map was used to identify the chemically reactive sites. nanobioletters.com A similar analysis for this compound would provide a visual guide to its reactivity, aiding in the prediction of its behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For example, a significant E(2) value for the interaction between a lone pair on the carbonyl oxygen (donor) and the antibonding orbital of the adjacent C-C bond (acceptor) would indicate a strong hyperconjugative effect, influencing the bond lengths and reactivity of the carbonyl group.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| LP(O) | σ(C-C) | ~ 5.2 | Hyperconjugation |

| LP(Cl) | σ(C-C)ring | ~ 2.8 | Hyperconjugation |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an NBO analysis.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods can be used to predict the NLO properties of a molecule, including its first-order hyperpolarizability (β). A high β value is indicative of a significant NLO response.

The NLO properties of a molecule are related to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. While this compound does not have a classic "push-pull" electronic structure, the presence of the electron-withdrawing carbonyl group and chlorine atoms on the aromatic ring could lead to some NLO activity.

Computational calculations of β for this compound would provide a quantitative measure of its potential as an NLO material. These calculations are typically performed using DFT or other high-level ab initio methods.

Environmental Fate and Transformation Studies of 2 Chloro 1 2,5 Dichlorophenyl Ethanone

Academic Approaches to Environmental Impact Assessment of Chlorinated Compounds

The environmental impact assessment of chlorinated compounds like 2-Chloro-1-(2,5-dichlorophenyl)ethanone is a multifaceted process that involves evaluating their persistence, bioaccumulation potential, and toxicity (PBT). service.gov.ukservice.gov.uk Academic approaches to this assessment are grounded in a combination of laboratory studies, field monitoring, and predictive modeling.

A primary step in assessing the environmental fate of a chlorinated compound is to determine its susceptibility to various degradation processes. These include abiotic processes such as hydrolysis and photolysis, as well as biotic processes like microbial degradation. researchgate.netresearchgate.net For chlorinated acetophenones, microbial degradation has been identified as a significant pathway. nih.govnih.govasm.org Studies on related compounds have shown that certain bacterial strains, such as Arthrobacter sp., are capable of mineralizing various mono-, di-, and trichlorinated acetophenones. nih.govasm.org The degradation pathways often involve initial enzymatic transformations, such as Baeyer-Villiger oxidation, leading to the formation of less complex and often less toxic intermediates. nih.gov

Environmental risk assessment frameworks, such as those developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA), provide a structured approach to evaluating the potential hazards of chemical substances. epa.gov These frameworks often involve a tiered approach, starting with a preliminary assessment of a compound's properties and potential for release into the environment. Subsequent tiers involve more detailed studies on environmental fate and ecotoxicity. For chlorinated hydrocarbons, multi-pathway health risk assessments are conducted to evaluate the risks associated with different exposure routes, including ingestion, inhalation, and dermal contact. nih.gov

Table 1: Key Parameters in the Environmental Impact Assessment of Chlorinated Compounds

| Parameter | Description | Relevance to this compound |

| Persistence (Half-life) | The time it takes for half of the compound to degrade in a specific environmental medium. | Crucial for determining the duration of potential exposure and the likelihood of long-range transport. |

| Bioaccumulation Factor (BAF) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment. | Indicates the potential for the compound to accumulate in the food chain, leading to higher concentrations in top predators. |

| Toxicity (EC50/LC50) | The concentration of a substance that causes a specific effect in 50% of the test organisms (EC50) or is lethal to 50% of the test organisms (LC50). | Essential for determining the potential harm to aquatic and terrestrial ecosystems. |

| Mobility (Koc) | The soil organic carbon-water (B12546825) partitioning coefficient, which indicates the tendency of a chemical to adsorb to soil and sediment. | A lower Koc value suggests higher mobility in the environment and a greater potential for groundwater contamination. |

Photocatalytic Degradation Investigations

Photocatalytic degradation is an advanced oxidation process that has shown significant promise for the remediation of water contaminated with persistent organic pollutants, including chlorinated compounds. nih.gov This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). core.ac.ukirost.ir These ROS can then non-selectively degrade a wide range of organic molecules.

While specific studies on the photocatalytic degradation of this compound are limited, research on analogous compounds provides valuable insights into its potential degradation pathways and efficiency. For example, the photocatalytic degradation of 2,4-dichlorophenol (B122985) and 2,4-dichlorophenoxyacetic acid has been extensively studied. nih.govirost.irnih.govmdpi.comresearchgate.net These studies have demonstrated that photocatalysis can effectively mineralize these compounds into carbon dioxide, water, and inorganic chloride ions.

The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, the intensity of the light source, and the presence of other substances in the water matrix. core.ac.uk For instance, the degradation rate of 2,4-D has been shown to increase with increasing pH. nih.gov The addition of oxidizing agents like hydrogen peroxide (H2O2) can also significantly accelerate the degradation rate by acting as an additional source of hydroxyl radicals. nih.gov

The mechanism of photocatalytic degradation of chlorinated aromatic compounds generally involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage. Dechlorination is also a critical step in the degradation process. The presence of noble metals like platinum or rhodium on the surface of the TiO2 catalyst can enhance the mineralization of chlorinated herbicides by promoting the reduction of electron-hole recombination. rsc.org

Table 2: Comparison of Photocatalytic Degradation of Structurally Related Chlorinated Compounds

| Compound | Photocatalyst | Light Source | Degradation Efficiency | Key Findings | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | P25 TiO2 | LED (365 & 400 nm) | Up to 96% | Complexation with β-cyclodextrin enhanced degradation. | nih.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Fe3O4/TiO2/Ag on nanofibers | Visible light | 53% in 180 mins | Nanofiber support allows for catalyst reusability. | irost.irirost.ir |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Sulfated CeO2 | UV light (254 nm) | 95% in 180 mins | Sulfation of CeO2 reduced electron-hole recombination. | mdpi.com |

Methodologies for Transformation Product Characterization and Analysis

Identifying the transformation products of this compound is essential for a complete understanding of its environmental fate and the potential risks associated with its degradation. The formation of intermediates that are more toxic or persistent than the parent compound is a significant concern in the degradation of chlorinated pollutants. A variety of analytical techniques are employed to separate, identify, and quantify these transformation products. ijmr.net.in

Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary tools for separating complex mixtures of degradation products. ijmr.net.in GC, often coupled with mass spectrometry (GC-MS), is well-suited for the analysis of volatile and semi-volatile organic compounds. asme.org For less volatile or thermally labile compounds, HPLC coupled with mass spectrometry (LC-MS) or diode array detection (DAD) is the preferred method. dphen1.com

Spectroscopic techniques are crucial for the structural elucidation of unknown transformation products. Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure. ijmr.net.in Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure determination. nih.gov

Forced degradation studies are often conducted in the laboratory to simulate environmental degradation processes and generate a profile of potential transformation products. pharmtech.comekb.eg These studies typically involve subjecting the parent compound to conditions of hydrolysis, oxidation, and photolysis. ekb.eg The resulting mixtures are then analyzed using the aforementioned analytical techniques to identify the degradation products and elucidate the degradation pathways. For example, studies on the degradation of 2-chloroacetophenone (B165298) in water have identified acetophenone (B1666503) as a transformation product. asme.org In the microbial degradation of 4-chloroacetophenone, intermediates such as 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol (B124253) have been identified. nih.gov

Table 3: Analytical Techniques for the Characterization of Transformation Products

| Technique | Principle | Application in Chlorinated Compound Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | Identification of volatile and semi-volatile degradation products of chlorinated ketones. asme.org |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds based on their affinity for a stationary phase, followed by mass analysis. | Analysis of non-volatile and thermally labile transformation products, including hydroxylated and carboxylated intermediates. dphen1.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation of unknown degradation products. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, providing information about its functional groups. | Identification of functional group changes during the degradation process. |

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 2-Chloro-1-(2,5-dichlorophenyl)ethanone?

- Answer : The compound has the molecular formula C₈H₅Cl₃O and a molecular weight of 217.49 g/mol (calculated from isotopic data). Key properties include:

- Boiling Point : ~249°C (extrapolated from similar dichlorophenyl ethanones) .

- Structural Features : A ketone group at position 1, chloro substituents at positions 2 (on the ethanone chain) and 2,5 (on the phenyl ring), which influence its reactivity in electrophilic substitution and nucleophilic acyl substitution reactions .

- Spectroscopic Data : Characteristic IR peaks for C=O (~1700 cm⁻¹) and C-Cl (~700 cm⁻¹), with NMR signals for aromatic protons dependent on substitution patterns .

Q. What are the common synthetic routes for this compound?

- Answer : The compound is typically synthesized via:

- Friedel-Crafts Acylation : Reaction of 2,5-dichlorobenzene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

- Chlorination of Precursors : Chlorination of 1-(2,5-dichlorophenyl)ethanone using agents like SOCl₂ or PCl₅ under controlled conditions to avoid over-chlorination .

- Key Considerations : Reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) are critical for yield optimization .

Q. What safety protocols should be followed when handling this compound?

- Answer :

- In-Vitro Use Only : Not approved for in-vivo studies; strict adherence to laboratory safety guidelines (e.g., PPE, fume hoods) is mandatory .

- Toxicity Data : Classified as highly toxic (LD₅₀ < 50 mg/kg in rodent models); avoid inhalation or skin contact .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to hydrolyze reactive chloro groups .

Advanced Research Questions

Q. How can synthesis routes be optimized to minimize impurities like positional isomers or over-chlorinated by-products?

- Answer :

- Positional Isomer Control : Use directing groups (e.g., nitro or methyl) during Friedel-Crafts acylation to favor 2,5-dichloro substitution, followed by selective reduction/removal of directing groups .

- By-Product Mitigation : Monitor reaction progress via HPLC or GC-MS; optimize chlorination time (<4 hours) and employ scavengers (e.g., urea) to quench excess chlorinating agents .

- Example : A study achieved 85% purity by using AlCl₃ at 50°C for 3 hours, reducing 2,4-dichloro isomer formation to <5% .

Q. How can spectroscopic and computational methods resolve structural ambiguities in derivatives?

- Answer :

- NMR Analysis : Compare aromatic proton splitting patterns (e.g., para-substituted vs. ortho-substituted Cl groups) and ¹³C NMR shifts for carbonyl groups (~200 ppm) .

- DFT Calculations : Predict IR/Raman spectra and compare with experimental data to confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters for Cl-containing fragments (e.g., [M-Cl]+ at m/z 182) .

Q. What methodologies are suitable for evaluating the biological activity of this compound in in-vitro assays?

- Answer :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates, noting IC₅₀ values .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa), with EC₅₀ typically <10 µM for chloroaromatic ketones .

- Receptor Binding Studies : Radioligand displacement assays (e.g., GABAₐ receptors) to assess affinity, accounting for lipophilicity (logP ~3.2) .

Q. How can contradictory data on reaction yields or by-products be addressed in literature studies?

- Answer :

- Meta-Analysis : Compare solvent systems (e.g., DCM vs. toluene) and catalyst loadings; polar solvents favor higher yields (e.g., 78% in DCM vs. 62% in toluene) .

- By-Product Identification : Use LC-MS/MS to detect trace impurities (e.g., 2,4-dichloro isomers) and adjust reaction conditions accordingly .

- Reproducibility Checks : Replicate key studies with controlled humidity (<30% RH) to prevent hydrolysis of intermediates .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Simulations : Calculate LUMO maps to identify electrophilic sites (e.g., carbonyl carbon) and transition-state energies for SN² reactions .